molecular formula C11H9N3O B6812965 N-(2-Pyridinyl)picolinamide

N-(2-Pyridinyl)picolinamide

Cat. No.: B6812965
M. Wt: 199.21 g/mol
InChI Key: JRYYQECAAAEQLX-UHFFFAOYSA-N
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Description

N-(2-Pyridinyl)picolinamide is a picolinamide derivative that serves as a versatile ligand in coordination chemistry and catalysis. Scientific research has demonstrated its value in synthesizing polynuclear metal complexes. Notably, it has been used to construct novel tetranickel clusters, where the ligand coordinates to multiple nickel centers through its amide and pyridyl nitrogen atoms . These clusters have been characterized by X-ray crystallography and show good catalytic activity in ethylene oligomerization, producing butenes as the main product . Picolinamide scaffolds, in general, are of significant interest in medicinal chemistry and chemical biology for their potential applications in developing molecular devices and as inhibitors for biological targets . This compound is supplied for research purposes to support advancements in these fields. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-pyridin-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYQECAAAEQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 PET Imaging Probes

One significant application of N-(2-Pyridinyl)picolinamide is in the development of positron emission tomography (PET) probes for melanoma detection. Research has shown that fluorinated picolinamides can be synthesized and used as PET imaging agents. For instance, 18F^{18}F-labeled picolinamides demonstrated excellent tumor imaging contrasts in preclinical studies, with one variant showing a higher tumor-to-muscle ratio than others, suggesting its potential for clinical translation in melanoma diagnostics .

1.2 Anticancer Activity

This compound derivatives have also been explored for their anticancer properties. Studies indicate that these compounds can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural modifications of picolinamides lead to varying degrees of biological activity, making them candidates for further development as anticancer agents .

Agricultural Applications

2.1 Fungicides

This compound has been investigated for its fungicidal properties. It is structurally related to known fungicides like UK-2A and antimycin-A, targeting the Qi-site in the bc1 complex of fungi. Molecular docking studies have demonstrated that these compounds can effectively bind to fungal proteins, showing potential as new fungicides with expanded efficacy against various pathogens .

2.2 Herbicides and Insecticides

The compound exhibits significant bioactivity against pests and weeds. Research has identified its potential as an insecticide and herbicide, with formulations demonstrating effectiveness in controlling agricultural pests while being environmentally safer than traditional chemicals . These findings highlight the compound's role in sustainable agriculture practices.

Catalytic Applications

3.1 Organometallic Catalysts

This compound has been utilized in the synthesis of organoboron complexes, which are valuable in organic synthesis and catalysis. The synthesis of tetracoordinated organoboron complexes using this compound has shown promising results, leading to high yields under optimized conditions . This application underscores the compound's versatility in facilitating chemical reactions.

3.2 Cocrystallization Studies

Cocrystallization involving this compound has been explored to enhance the solubility and stability of pharmaceutical compounds. The formation of cocrystals with various coformers has been shown to improve the dissolution rates of poorly soluble drugs, addressing a significant challenge in drug formulation .

Synthesis and Structural Characterization

The synthesis of this compound involves various chemical reactions, including acylation processes that yield diverse derivatives with tailored properties for specific applications. Techniques such as NMR spectroscopy and X-ray crystallography are employed to characterize these compounds, providing insights into their structural attributes and interactions .

Data Tables

Application Area Description Key Findings
Medicinal ChemistryDevelopment of PET probes for melanoma18F^{18}F-labeled picolinamides show high tumor imaging contrasts
Anticancer ActivityInhibition of cancer cell linesStructural modifications lead to varying biological activities
Agricultural ApplicationsFungicides targeting fungal proteinsCompounds bind effectively to Qi-site; potential new fungicides
Herbicides and insecticidesEffective against pests; environmentally safer alternatives identified
Catalytic ApplicationsSynthesis of organoboron complexesHigh yields achieved under optimized conditions
Cocrystallization StudiesEnhancing solubility and stability of drugsImproved dissolution rates through cocrystal formation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Methylthiophenyl)Picolinamide Derivatives

Derivatives such as N-(3-(methylthio)phenyl)picolinamide () and its halogenated analogs (e.g., compounds 11 and 12 with Cl/F at the 4-phenyl position) demonstrate enhanced binding affinity for metabotropic glutamate receptor subtype 4 (mGlu4), making them candidates for PET radioligands. Key findings include:

  • Chloro and fluoro substitutions at the 4-phenyl position improve receptor affinity, likely due to increased electronic effects or steric compatibility .
  • Larger substituents (e.g., methylthio groups) are tolerated at the 4-phenyl position, as seen in compounds 6 and 7 .
N-(Tolyl)-α-Picolinamides

This suggests that electronic effects dominate over steric factors in these systems .

N-(Hydroxyphenyl)Picolinamide

This modification is critical for interactions with metal ions or biological targets, as demonstrated in coordination chemistry studies .

N-(8-Substituted Phenyl)Naphthalen-1-yl Picolinamides

A series of naphthalene-fused picolinamides () were synthesized via palladium-catalyzed cross-coupling reactions. Key observations:

  • Substituents like 4-tert-butylphenyl (99% yield), 4-methoxyphenyl (98% yield), and 3-chlorophenyl (98% yield) were introduced efficiently using Pd(OAc)₂/AgOAc catalytic systems .
N-Phenylpicolinamide

Compared to N-(2-pyridinyl)picolinamide, N-phenylpicolinamide (C₁₂H₁₀N₂O) replaces the 2-pyridinyl group with a phenyl ring.

Data Tables

Table 1: Structural and Functional Comparison of Selected Picolinamide Derivatives

Compound Name Molecular Formula Key Substituent Application/Activity Key Reference
This compound C₁₁H₉N₃O 2-Pyridinyl Scaffold for ligand design
N-(3-(Methylthio)phenyl)picolinamide C₁₃H₁₁N₃OS 3-Methylthiophenyl PET radioligand (mGlu4 affinity)
N-(4-tert-Butylphenyl)picolinamide C₂₀H₂₀N₂O 4-tert-Butylphenyl High-yield synthesis (99%)
N-(2-Hydroxyphenyl)picolinamide C₁₂H₁₀N₂O₂ 2-Hydroxyphenyl Metal coordination studies
N-Phenylpicolinamide C₁₂H₁₀N₂O Phenyl Reference compound for SAR studies

Key Research Findings

  • Substituent Position vs. Activity : While halogen substitutions (Cl, F) enhance receptor affinity in phenylpicolinamides , the position of methyl groups on tolyl derivatives has negligible impact on activity .
  • Synthetic Flexibility : Palladium-catalyzed methods enable diverse substitutions (e.g., methoxy, tert-butyl) with high yields (>90%) .
  • Application-Specific Design : The 2-pyridinyl group in this compound offers distinct electronic properties compared to phenyl or 4-pyridyl analogs, influencing target selectivity in medicinal and agricultural chemistry .

Q & A

Basic: What are the optimal synthetic routes for N-(2-Pyridinyl)picolinamide and its derivatives?

Methodological Answer:
Palladium-catalyzed cross-coupling reactions are widely used for synthesizing this compound derivatives. For example, aryl halides (e.g., 1-bromo-4-iodobenzene) react with N-(naphthalen-1-yl)picolinamide in the presence of Pd(OAc)₂ and AgOAc at 140°C for 24 hours, achieving yields of 65–84% after column chromatography . Key factors include:

  • Catalyst system : Pd(OAc)₂ with AgOAc as an additive.
  • Reaction temperature : 140°C ensures efficient coupling.
  • Substrate scope : Electron-deficient aryl halides improve reactivity.
    Characterization via 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and FT-IR confirms structural integrity .

Basic: How can spectroscopic techniques confirm the structure of this compound derivatives?

Methodological Answer:

  • 1H NMR^{1}\text{H NMR} : Look for aromatic proton signals (δ 7.0–8.5 ppm) from pyridine rings and amide NH protons (δ ~10 ppm).
  • 13C NMR^{13}\text{C NMR} : Carbonyl carbons (C=O) appear at δ ~165–170 ppm, while pyridine carbons range from δ 120–150 ppm .
  • FT-IR : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the amide group .
    Consistent spectral data across analogs (e.g., morpholine-substituted derivatives) validates synthetic success .

Advanced: How does substituent positioning on the pyridine ring modulate biological activity?

Methodological Answer:
Substituent position critically impacts bioactivity. For example:

  • Morpholine at position 5 (N-(2-morpholinopyrimidin-5-yl)picolinamide) enhances anti-inflammatory activity compared to position 4 analogs .
  • Piperidine substitution (vs. morpholine) alters iNOS inhibition efficacy, suggesting steric/electronic effects dominate .
    Experimental design :

Synthesize positional isomers (e.g., 4-, 5-, and 6-substituted derivatives).

Test in vitro bioassays (e.g., cytokine inhibition).

Correlate activity trends with computational docking (e.g., binding pocket accessibility) .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to model electron density and binding energetics .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., adenosine receptors) to assess stability and hydrogen-bonding patterns .
  • QSAR Models : Train models using cytotoxicity data (e.g., IC₅₀ values for breast cancer cell lines) to predict bioactivity of novel analogs .

Advanced: How can researchers resolve contradictions in reported biological efficacies of analogs?

Methodological Answer:

Structural analysis : Compare substituent positions (e.g., morpholine at 4 vs. 5) and their steric/electronic effects .

Assay standardization : Replicate experiments under identical conditions (e.g., cell line, dose, exposure time) .

Data triangulation : Cross-reference in vitro, in silico, and crystallographic data (e.g., X-ray structures of ligand-receptor complexes) .

Meta-analysis : Aggregate results from multiple studies to identify outliers or consensus trends .

Advanced: What strategies optimize the reaction yield of Pd-catalyzed syntheses for complex analogs?

Methodological Answer:

  • Precatalyst selection : Pd(OAc)₂ offers higher turnover than PdCl₂ in coupling reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halides.
  • Additives : AgOAc scavenges halides, preventing catalyst poisoning .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1–4 hours vs. 24 hours) while maintaining >80% yield .

Basic: What are the key steps in designing a SAR study for this compound derivatives?

Methodological Answer:

Core modification : Vary substituents (e.g., morpholine, piperidine) on the pyridine ring.

Functional group addition : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties.

Bioassay selection : Prioritize assays relevant to target pathways (e.g., iNOS inhibition for anti-inflammatory activity) .

Data analysis : Use multivariate regression to link structural features (e.g., logP, polar surface area) to activity .

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